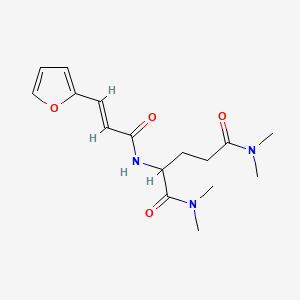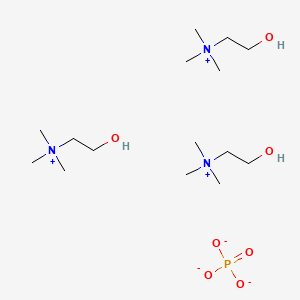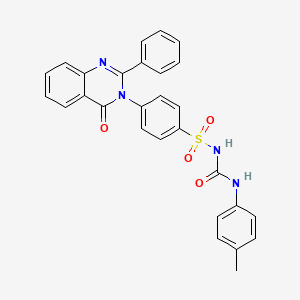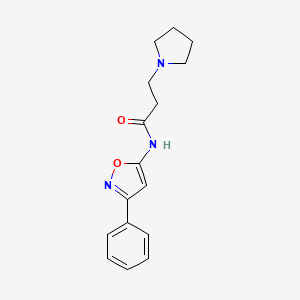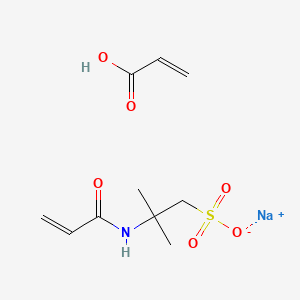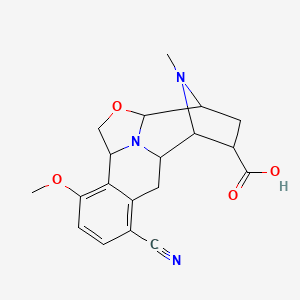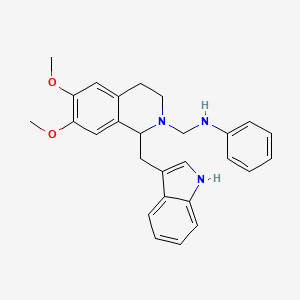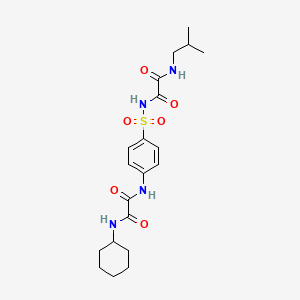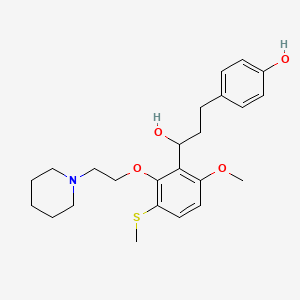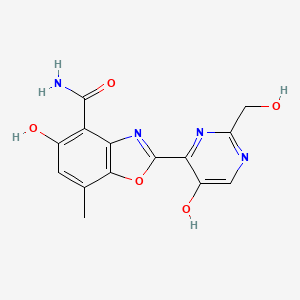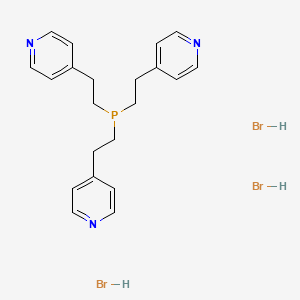
Pyridine, 4,4',4''-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide: is a complex organic compound that features a pyridine ring structure with phosphinylidynetri-2,1-ethanediyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide typically involves the reaction of pyridine derivatives with phosphinylidynetri-2,1-ethanediyl groups under controlled conditions. The process may include steps such as:
Formation of the phosphinylidynetri-2,1-ethanediyl intermediate: This involves the reaction of suitable precursors under specific conditions to form the intermediate.
Coupling with pyridine: The intermediate is then coupled with pyridine rings to form the desired compound.
Hydrobromide formation: The final step involves the addition of hydrobromic acid to form the trihydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.
Industry: In the industrial sector, it can be used in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- 2,4,6-tris(4-pyridyl)pyridine
- 4,4’,4’'-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide
Uniqueness: Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide is unique due to its specific phosphinylidynetri-2,1-ethanediyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
172421-39-5 |
|---|---|
Fórmula molecular |
C21H27Br3N3P |
Peso molecular |
592.1 g/mol |
Nombre IUPAC |
tris(2-pyridin-4-ylethyl)phosphane;trihydrobromide |
InChI |
InChI=1S/C21H24N3P.3BrH/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21;;;/h1-6,10-15H,7-9,16-18H2;3*1H |
Clave InChI |
GEXNDOXWTAJOSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3.Br.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


